molecular formula C25H23BrN2O2 B15034224 9-Bromo-2-phenyl-5-[4-(propan-2-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

9-Bromo-2-phenyl-5-[4-(propan-2-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B15034224
M. Wt: 463.4 g/mol
InChI Key: HEJXLZCSBLFZDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(9-BROMO-2-PHENYL-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-5-YL)PHENYL ISOPROPYL ETHER is a complex organic compound that belongs to the class of pyrazolobenzoxazines This compound is characterized by its unique structure, which includes a brominated phenyl group and an isopropyl ether moiety

Preparation Methods

The synthesis of 4-(9-BROMO-2-PHENYL-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-5-YL)PHENYL ISOPROPYL ETHER involves multiple steps. The initial step typically includes the formation of the pyrazolobenzoxazine core, followed by the introduction of the bromine atom and the phenyl group. The final step involves the etherification of the phenyl group with isopropyl alcohol under specific reaction conditions. Industrial production methods may involve optimization of these steps to enhance yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of de-brominated or hydrogenated products.

    Substitution: The bromine atom can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the type of reaction and the conditions employed.

Scientific Research Applications

4-(9-BROMO-2-PHENYL-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-5-YL)PHENYL ISOPROPYL ETHER has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds include other brominated pyrazolobenzoxazines and their derivatives. Compared to these compounds, 4-(9-BROMO-2-PHENYL-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-5-YL)PHENYL ISOPROPYL ETHER is unique due to its specific structural features, such as the isopropyl ether moiety. This uniqueness may confer specific properties and applications that are not shared by its analogs.

Properties

Molecular Formula

C25H23BrN2O2

Molecular Weight

463.4 g/mol

IUPAC Name

9-bromo-2-phenyl-5-(4-propan-2-yloxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C25H23BrN2O2/c1-16(2)29-20-11-8-18(9-12-20)25-28-23(21-14-19(26)10-13-24(21)30-25)15-22(27-28)17-6-4-3-5-7-17/h3-14,16,23,25H,15H2,1-2H3

InChI Key

HEJXLZCSBLFZDX-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C2N3C(CC(=N3)C4=CC=CC=C4)C5=C(O2)C=CC(=C5)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.